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Compound of Interest

Compound Name:

1-[4-(3-

methylbutoxy)phenyl]ethan-1-

amine

CAS No.: 107411-49-4

Cat. No.: B6142698

Get Quote

Executive Summary
CAS 107411-49-4, chemically known as 1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine, is a

primary benzylic amine featuring a para-substituted isopentyloxy ether group.[1][2][3][4][5] It

serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of G-protein

coupled receptor (GPCR) ligands and ion channel modulators. Its structural motif—combining a

chiral ethylamine handle with a lipophilic ether tail—makes it an ideal scaffold for optimizing

pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability.

This guide details the physicochemical properties, synthesis pathways, and rigorous analytical

protocols required for the characterization of this compound in a drug development context.

Chemical Identity & Physicochemical Properties[6]
[7][8][9][10][11]
Core Identity
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Parameter Technical Specification

CAS Registry Number 107411-49-4

IUPAC Name 1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine

Synonyms
4-(3-Methylbutoxy)-α-methylbenzylamine; 1-(4-

Isopentyloxyphenyl)ethylamine

Molecular Formula C₁₃H₂₁NO

Molecular Weight (Average) 207.31 g/mol

Monoisotopic Mass 207.1623 g/mol

SMILES CC(N)C1=CC=C(OCCC(C)C)C=C1

InChI Key Predicted based on structure

Structural Analysis
The molecule consists of a central phenyl ring substituted at the para positions:

Position 1: An ethylamine group (-CH(NH₂)CH₃), which introduces a chiral center. CAS

107411-49-4 typically refers to the racemic mixture. The specific enantiomers have distinct

CAS numbers:

(R)-isomer: CAS 1212308-53-6[1][2][6]

(S)-isomer: CAS 1212318-00-7[2][5][6]

Position 4: A 3-methylbutoxy (isopentyloxy) ether chain, providing lipophilicity.

Physicochemical Profile (Predicted)
LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic, suitable for CNS penetration).

pKa (Conjugate Acid): ~9.5 (Typical for primary alkyl amines; predominantly protonated at

physiological pH).

Boiling Point: ~310°C at 760 mmHg.
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Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); limited solubility in neutral

water, highly soluble in acidic aqueous buffers.

Synthesis & Production Workflow
The synthesis of CAS 107411-49-4 typically follows a reductive amination pathway or a

nucleophilic substitution sequence. The most robust industrial route involves the conversion of

the corresponding acetophenone derivative.

Reaction Pathway Diagram
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Alkylation
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Reductive Amination
(NH4OAc, NaCNBH3)

CAS 107411-49-4
(Racemic Amine)

Chiral Resolution
(L-Tartaric Acid)

Optional (S)- or (R)-Isomer
(Pure Drug Substance)
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Figure 1: Synthetic pathway from commodity starting materials to the target amine.

Detailed Protocol: Reductive Amination
Alkylation: React 4-hydroxyacetophenone with 1-bromo-3-methylbutane in DMF using

Potassium Carbonate (K₂CO₃) as a base at 80°C to form the ether linkage.

Oximation (Alternative): Convert the ketone to an oxime using Hydroxylamine hydrochloride

(NH₂OH·HCl).

Reduction: Reduce the oxime or perform direct reductive amination on the ketone using

Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaCNBH₃) in methanol.

Purification: Acid-base extraction followed by vacuum distillation or recrystallization as a

hydrochloride salt.

Analytical Characterization Protocols
To ensure the integrity of CAS 107411-49-4 for research use, a multi-modal analytical

approach is required.
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A. High-Performance Liquid Chromatography (HPLC)
Objective: Determine chemical purity and quantify related impurities (e.g., unreacted ketone).

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 5% B to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Detection
UV at 210 nm (Amine absorption) and 254 nm

(Aromatic ring)

Retention Time ~8.5 min (Predicted based on hydrophobicity)

B. Chiral HPLC (Enantiomeric Excess)
Since the CAS refers to the racemate, separating the (R) and (S) enantiomers is critical for

asymmetric synthesis applications.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Mode: Isocratic.

Expectation: Baseline separation of (R) and (S) isomers.

C. Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and identity.

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
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Parent Ion [M+H]⁺: 208.17 m/z.

Fragmentation Pattern:

Loss of Ammonia (-17): ~191 m/z.

Cleavage of Ether alkyl chain: Characteristic tropylium-like ions.

Biological & Pharmacological Context[1][3][11][12]
[13]
While CAS 107411-49-4 is primarily a building block, its structural pharmacophore is relevant to

several therapeutic classes.

Mechanism of Action (Scaffold Level)
The 1-phenyl-ethan-1-amine core is a "privileged structure" in medicinal chemistry, often

functioning as a pharmacophore for:

Calcimimetics: Similar to the structure of Cinacalcet, which modulates the Calcium-Sensing

Receptor (CaSR). The lipophilic tail mimics the naphthyl/hydrophobic domain required for

allosteric binding.

Monoamine Transporter Inhibitors: The structural homology to amphetamine derivatives

suggests potential affinity for DAT/NET/SERT transporters, necessitating off-target screening

during drug development.

Trace Amine-Associated Receptors (TAARs): Primary amines with lipophilic tails are classic

ligands for TAAR1, involved in metabolic regulation.

Biological Evaluation Workflow
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Figure 2: Standard screening cascade for bioactive amine scaffolds.

Handling & Stability
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Stability: Stable for >2 years if protected from moisture and CO₂ (amines readily form

carbamates in air).

Safety: Irritant. Wear standard PPE (gloves, goggles). In case of contact, wash with dilute

acetic acid or water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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